2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one
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Overview
Description
2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of quinazolinone and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinazolinone core. One common method involves the reaction of 3-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 2-chloromethylquinazolin-4(3H)-one under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the starting materials.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one
- 2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one
Uniqueness
What sets 2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group in the oxadiazole ring can enhance its antimicrobial properties compared to other similar compounds .
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-5-4-6-12(9-11)17-21-22-18(24-17)25-10-15-19-14-8-3-2-7-13(14)16(23)20-15/h2-9H,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMSFDUHIRNJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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